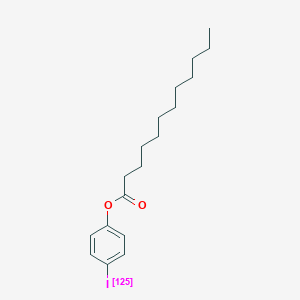
4-Iodophenyllaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodophenyllaurate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a derivative of laurate, a long-chain fatty acid, and contains an iodine atom attached to a phenyl ring. In
Mecanismo De Acción
The mechanism of action of 4-iodophenyllaurate involves its interaction with ion channels and G protein-coupled receptors. This compound binds to specific sites on these proteins, resulting in the modulation of their activity. The exact mechanism of action of 4-iodophenyllaurate is still under investigation, and further research is needed to fully understand its effects on ion channels and G protein-coupled receptors.
Efectos Bioquímicos Y Fisiológicos
4-Iodophenyllaurate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of TRPM8 channels, resulting in a decrease in thermoregulation and pain sensation. Additionally, 4-iodophenyllaurate has been shown to modulate the activity of G protein-coupled receptors, resulting in changes in neurotransmission and hormone signaling. Further research is needed to fully understand the biochemical and physiological effects of 4-iodophenyllaurate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Iodophenyllaurate has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit the activity of ion channels and G protein-coupled receptors, making it a useful tool for studying these proteins. Additionally, 4-iodophenyllaurate is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 4-iodophenyllaurate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-iodophenyllaurate. One direction is the development of more selective and potent derivatives of this compound, which could be useful in studying specific ion channels and G protein-coupled receptors. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4-iodophenyllaurate. Finally, the potential therapeutic applications of this compound should be explored, particularly in the areas of pain management and neurological disorders.
Conclusion
In conclusion, 4-iodophenyllaurate is a unique compound that has been extensively used in scientific research. This compound has been shown to inhibit the activity of ion channels and G protein-coupled receptors, resulting in various biochemical and physiological effects. While 4-iodophenyllaurate has several advantages for lab experiments, its potential toxicity should be considered. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 4-iodophenyllaurate involves the reaction of lauric acid with iodine and phenyl magnesium bromide. The reaction results in the formation of 4-iodophenyllaurate, which can be purified and isolated using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Iodophenyllaurate has been extensively used in scientific research due to its unique properties. This compound has been shown to inhibit the activity of various ion channels, including the TRPM8 channel, which is involved in thermoregulation and pain sensation. Additionally, 4-iodophenyllaurate has been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and hormone signaling.
Propiedades
Número CAS |
119764-79-3 |
|---|---|
Nombre del producto |
4-Iodophenyllaurate |
Fórmula molecular |
C18H26IO2- |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
(4-(125I)iodanylphenyl) dodecanoate |
InChI |
InChI=1S/C18H27IO2/c1-2-3-4-5-6-7-8-9-10-11-18(20)21-17-14-12-16(19)13-15-17/h12-15H,2-11H2,1H3/i19-2 |
Clave InChI |
CHFZBORWSNHVCM-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[125I] |
SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)I |
SMILES canónico |
CCCCCCCCCCC(C1=CC=C(C=C1)I)C(=O)[O-] |
Sinónimos |
4-iodophenyllaurate p-iodophenyllauric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



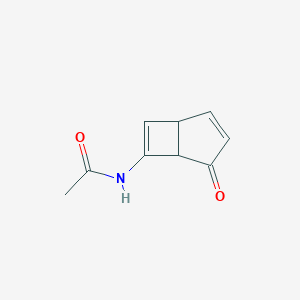
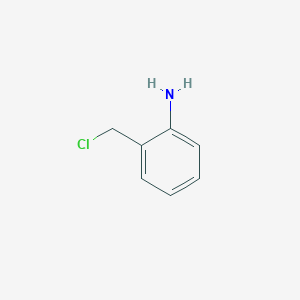
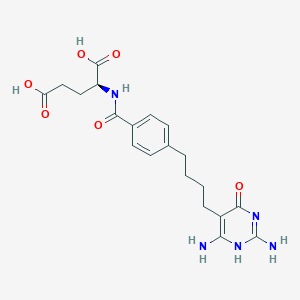
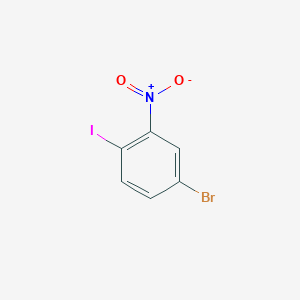



![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)
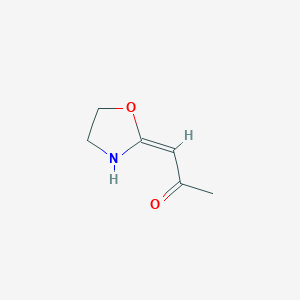

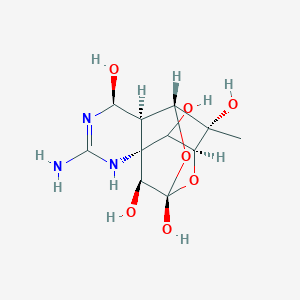
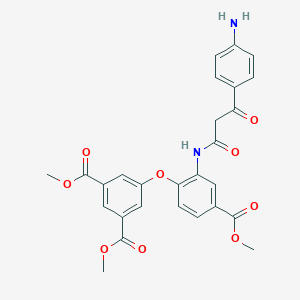

![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)